molecular formula C12H18S2 B8654289 1,2-Bis(propylsulfanyl)benzene CAS No. 87453-67-6

1,2-Bis(propylsulfanyl)benzene

Cat. No. B8654289
Key on ui cas rn: 87453-67-6
M. Wt: 226.4 g/mol
InChI Key: PPIRURJVDBXEIJ-UHFFFAOYSA-N
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Patent
US04683091

Procedure details

A solution of 215 g of 61.5 weight % of o-chlorophenyl propyl sulfide in o-dichlorobenzene (ODCB) was combined with 222.8 g of 85% potassium propyl mercaptide, 200 ml of xylene, 45 g of Carbowax® 350, polyethyleneglycol (Union Carbide), and 20 ml of propyl mercaptan, and heated at reflux for 96 hours. The liquid temperature of the refluxing mixture, initially at 137° C., rose to 168° after 64 hours, and to 198° C. after 86 hours. The dark solution was cooled, diluted with 300 ml of toluene, and washed with water to remove inorganic salts. The organic phase was dried (MgSO4) and fractionally distilled to give 48.6 g of recovered o-chlorophenyl propyl sulfide and 129.6 g (56.4%) of ortho-bis-propylthiobenzene, b.p. 100°-105° C. (0.06 mmHg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
potassium propyl mercaptide
Quantity
222.8 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Carbowax
Quantity
45 g
Type
reactant
Reaction Step Four
[Compound]
Name
polyethyleneglycol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
300 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH2:1]([S:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[Cl:11])[CH2:2][CH3:3].C1(C)C(C)=CC=CC=1.[CH2:20]([SH:23])[CH2:21][CH3:22]>ClC1C=CC=CC=1Cl.C1(C)C=CC=CC=1>[CH2:1]([S:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[Cl:11])[CH2:2][CH3:3].[CH2:1]([S:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[S:23][CH2:20][CH2:21][CH3:22])[CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)SC1=C(C=CC=C1)Cl
Step Two
Name
potassium propyl mercaptide
Quantity
222.8 g
Type
reactant
Smiles
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C
Step Four
Name
Carbowax
Quantity
45 g
Type
reactant
Smiles
Step Five
Name
polyethyleneglycol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
20 mL
Type
reactant
Smiles
C(CC)S
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl
Step Eight
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 96 hours
Duration
96 h
WAIT
Type
WAIT
Details
to 198° C. after 86 hours
Duration
86 h
TEMPERATURE
Type
TEMPERATURE
Details
The dark solution was cooled
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
to remove inorganic salts
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (MgSO4)
DISTILLATION
Type
DISTILLATION
Details
fractionally distilled

Outcomes

Product
Details
Reaction Time
64 h
Name
Type
product
Smiles
C(CC)SC1=C(C=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 48.6 g
Name
Type
product
Smiles
C(CC)SC1=C(C=CC=C1)SCCC
Measurements
Type Value Analysis
AMOUNT: MASS 129.6 g
YIELD: PERCENTYIELD 56.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04683091

Procedure details

A solution of 215 g of 61.5 weight % of o-chlorophenyl propyl sulfide in o-dichlorobenzene (ODCB) was combined with 222.8 g of 85% potassium propyl mercaptide, 200 ml of xylene, 45 g of Carbowax® 350, polyethyleneglycol (Union Carbide), and 20 ml of propyl mercaptan, and heated at reflux for 96 hours. The liquid temperature of the refluxing mixture, initially at 137° C., rose to 168° after 64 hours, and to 198° C. after 86 hours. The dark solution was cooled, diluted with 300 ml of toluene, and washed with water to remove inorganic salts. The organic phase was dried (MgSO4) and fractionally distilled to give 48.6 g of recovered o-chlorophenyl propyl sulfide and 129.6 g (56.4%) of ortho-bis-propylthiobenzene, b.p. 100°-105° C. (0.06 mmHg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
potassium propyl mercaptide
Quantity
222.8 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Carbowax
Quantity
45 g
Type
reactant
Reaction Step Four
[Compound]
Name
polyethyleneglycol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
300 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH2:1]([S:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[Cl:11])[CH2:2][CH3:3].C1(C)C(C)=CC=CC=1.[CH2:20]([SH:23])[CH2:21][CH3:22]>ClC1C=CC=CC=1Cl.C1(C)C=CC=CC=1>[CH2:1]([S:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[Cl:11])[CH2:2][CH3:3].[CH2:1]([S:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[S:23][CH2:20][CH2:21][CH3:22])[CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)SC1=C(C=CC=C1)Cl
Step Two
Name
potassium propyl mercaptide
Quantity
222.8 g
Type
reactant
Smiles
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C
Step Four
Name
Carbowax
Quantity
45 g
Type
reactant
Smiles
Step Five
Name
polyethyleneglycol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
20 mL
Type
reactant
Smiles
C(CC)S
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl
Step Eight
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 96 hours
Duration
96 h
WAIT
Type
WAIT
Details
to 198° C. after 86 hours
Duration
86 h
TEMPERATURE
Type
TEMPERATURE
Details
The dark solution was cooled
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
to remove inorganic salts
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (MgSO4)
DISTILLATION
Type
DISTILLATION
Details
fractionally distilled

Outcomes

Product
Details
Reaction Time
64 h
Name
Type
product
Smiles
C(CC)SC1=C(C=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 48.6 g
Name
Type
product
Smiles
C(CC)SC1=C(C=CC=C1)SCCC
Measurements
Type Value Analysis
AMOUNT: MASS 129.6 g
YIELD: PERCENTYIELD 56.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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